Enhanced Lipophilicity of 3-Ethyl Substitution Versus 3-Methyl and Unsubstituted Analogs
The 3-ethyl substituent on the target compound increases its computed lipophilicity relative to the 3-methyl and unsubstituted parent analogs. The target compound has an XLogP3-AA value of 1.0, compared to the 3-methyl analog (CAS 1692358-23-8) which is predicted to have a lower XLogP due to the reduced number of methylene units, and the completely unsubstituted parent (CAS 1699094-52-4) which is the most polar in the series [1]. This difference in lipophilicity can influence membrane permeability, solubility, and non-specific protein binding.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.0 |
| Comparator Or Baseline | 3-Methyl analog (CAS 1692358-23-8): XLogP3-AA predicted < 1.0; Unsubstituted parent (CAS 1699094-52-4): XLogP3-AA predicted substantially lower |
| Quantified Difference | XLogP difference of approximately 0.5–1.0 unit versus unsubstituted parent (exact values not experimentally determined) |
| Conditions | Computed by XLogP3 3.0 algorithm as reported in PubChem |
Why This Matters
Lipophilicity is a critical parameter in early drug discovery, affecting solubility, permeability, and metabolic stability; a known, reproducible XLogP value enables medicinal chemists to make informed decisions about lead series progression.
- [1] PubChem Compound Summary for CID 136841160, 2-{3-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol. National Center for Biotechnology Information, 2026. View Source
